The development of 8-Chloroquinolin-4-amine dates back to the mid-1950s when it was first synthesized by Hirschler in Germany. A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
8-Chloroquinolin-4-amine is an organic compound with the molecular formula C9H7ClN2. The molecular weight of this compound is 178.62 . The InChI key for this compound is GGVFMKZFUXGDMK-UHFFFAOYSA-N .
Quinoline is considered to be one of the most versatile and important heterocyclic motifs, as evidenced by its presence in many natural products, functional materials, and drugs . The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation , thereby providing a powerful tool for the synthesis of a variety of molecules.
8-Chloroquinolin-4-amine is a pale yellow crystalline solid at room temperature. It is highly soluble in dimethyl sulfoxide and ethanol. The molecular weight of this compound is 178.62 .
8-Chloroquinolin-4-amine is a chemical compound belonging to the class of chloroquinolines, characterized by a chlorine atom at the 8-position and an amino group at the 4-position of the quinoline structure. Its molecular formula is with a molecular weight of approximately . This compound is classified under aminoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry, particularly in the development of antimalarial agents .
8-Chloroquinolin-4-amine can be synthesized through various methods, including amination processes involving dichloroquinolines . It is part of a broader category of heterocyclic compounds that contain nitrogen atoms as heteroatoms, specifically classified under C07D401/04 in the International Patent Classification . The compound is recognized for its potential as an intermediate in the synthesis of quinoline-based pharmaceuticals, particularly those targeting bacterial infections .
The synthesis of 8-chloroquinolin-4-amine typically involves several steps:
These methods highlight the versatility and adaptability in synthesizing 8-chloroquinolin-4-amine while maintaining high yields and purity.
The molecular structure of 8-chloroquinolin-4-amine features a fused benzene and pyridine ring system. The key structural elements are:
The structural formula can be represented as follows:
8-Chloroquinolin-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to improve its pharmacological properties or develop new derivatives.
The mechanism of action for 8-chloroquinolin-4-amine primarily involves its interaction with biological targets relevant to pharmacology. While specific mechanisms may vary depending on the target:
Further studies are needed to elucidate detailed mechanisms and quantify efficacy against specific diseases.
Relevant data includes:
8-Chloroquinolin-4-amine has several notable applications:
Quinoline, a heterocyclic aromatic compound characterized by a benzene ring fused to pyridine, has served as a privileged scaffold in medicinal chemistry for over a century. Its derivatives constitute a cornerstone of chemotherapeutic development, particularly in infectious diseases and oncology. The historical significance of this chemical class is exemplified by quinine, isolated from Cinchona bark in the early 19th century, which laid the foundation for antimalarial therapy and inspired synthetic quinoline derivatives [4] [5]. The structural evolution of quinoline-based drugs accelerated during World War II with the development of chloroquine—a 4-aminoquinoline derivative that became the gold standard for malaria prophylaxis and treatment for decades due to its potent efficacy against Plasmodium falciparum and favorable pharmacokinetics [2] [5].
The inherent bioactivity of the quinoline nucleus stems from its balanced hydrophobicity, planarity, and molecular recognition properties, enabling interactions with diverse biological targets. This versatility is evidenced by the expansion of quinoline applications beyond antiparasitics: Aminacrine (an antiseptic), Bosutinib (a tyrosine kinase inhibitor for leukemia), and Tacrine (an acetylcholinesterase inhibitor for Alzheimer's disease) all share the quinoline pharmacophore [4]. The strategic incorporation of substituents, particularly at the 4- and 8-positions, profoundly influences target affinity, bioavailability, and resistance profiles. For instance, the 8-chloro substitution pattern emerged as a critical modification to enhance activity against drug-resistant strains of parasites and cancer cells, leading to compounds with improved target binding and cellular accumulation [2] [3]. The enduring pharmaceutical relevance of quinoline derivatives is reflected in ongoing drug discovery efforts targeting neglected tropical diseases (e.g., leishmaniasis) and oncology, where structural hybrids incorporating 4-aminoquinoline moieties demonstrate promising preclinical efficacy [4] [5].
Table 1: Historically Significant Quinoline-Based Drugs and Their Therapeutic Applications
Compound Name | Core Quinoline Substitution Pattern | Primary Therapeutic Use | Key Structural Feature |
---|---|---|---|
Quinine | 6'-Methoxy, 4-vinyl (Natural Product) | Antimalarial | Cinchona alkaloid scaffold |
Chloroquine (CQ) | 7-Chloro-4-aminoquinoline | Antimalarial/Anti-inflammatory | Diaminopentane side chain at C4 |
Amodiaquine | 7-Chloro-4-(aminomethyl)quinoline | Antimalarial | 4-Aminophenol side chain |
Sitamaquine (WR-6026) | 8-Aminoquinoline | Antileishmanial (Clinical Phase) | 8-Amino group, pentyloxy side chain |
Tacrine | 4-Aminoquinoline | Alzheimer's Disease (Cholinesterase Inhibitor) | Unsubstituted C4-amino group |
Bosutinib | 3-Quinolinecarbonitrile | Oncology (Tyrosine Kinase Inhibitor) | Anilino substituent at C4 |
8-Chloroquinolin-4-amine | 8-Chloro-4-aminoquinoline | Pharmacophore for lead optimization | Halogen at C8, unsubstituted amine at C4 |
8-Chloroquinolin-4-amine (Chemical Formula: C₉H₇ClN₂, PubChem CID: 12292890) constitutes a critical pharmacophoric scaffold for designing bioactive molecules, particularly within the 4-aminoquinoline class [1]. Its significance arises from the synergistic electronic and steric effects imparted by the 8-chloro and 4-amino substituents, which collectively enhance target binding, modulate physicochemical properties, and overcome resistance mechanisms prevalent in parent drugs like chloroquine.
Chemical Features and Physicochemical Influence:The chlorine atom at the 8-position exerts a strong electron-withdrawing effect, reducing the electron density of the quinoline nitrogen and the N-atom of the 4-amino group. This electron deficiency enhances the molecule's ability to participate in dipole-dipole interactions, hydrogen bonding (as an acceptor), and π-stacking within hydrophobic binding pockets of biological targets. Crucially, this substitution pattern significantly alters lipophilicity (ClogD) and pKa values compared to unsubstituted 4-aminoquinoline or the 7-chloro analogue (chloroquine). These changes profoundly impact cellular uptake, distribution, and lysosomotropism—key factors for compounds targeting intracellular parasites like Plasmodium or Leishmania, or residing within cellular organelles like cancer cell lysosomes [2] [5].
Structure-Activity Relationship (SAR) Contributions:As a core building block, 8-Chloroquinolin-4-amine allows strategic functionalization at two key sites:
Table 2: Biological Activity of 8-Chloroquinolin-4-amine Derivatives Demonstrating SAR
Derivative Structure (Modification Site) | Target Pathogen/Cell Line | Key Biological Activity (IC₅₀/EC₅₀) | Inference from SAR |
---|---|---|---|
N′-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (N4: 2° amine with dimethyl terminus) | MDA-MB468 (Breast Cancer) | High cytotoxicity (Specific value not provided, superior to CQ/Amodiaquine) | Enhanced lysosomotropism & DNA intercalation potential due to basic side chain |
Butyl-(7-fluoro-quinolin-4-yl)-amine (N4: Simple alkyl; Ring: 7-F) | MCF-7 (Breast Cancer) | Potent cytotoxicity (Superior to CQ) | Halogen position (7 vs 8) and side chain simplicity influence cancer cell target engagement |
Compound 18 (N4: Complex 2° amine side chain) | P. falciparum (CQ-Resistant W2 strain) | 5.6 nM | Optimal side chain length/basicity crucial for overcoming CQ resistance via altered heme binding/vacuolar accumulation |
Compound 4 (N4: Complex 3° amine side chain) | P. falciparum (CQ-Resistant W2 strain) | 17.3 nM | Tertiary amine terminus maintains high potency against resistant strains |
Sitamaquine Analogs (N4: Often linked via O; Ring: 8-OH/OR) | Leishmania spp. | Varied (µM range) | 8-Substitution combined with O-linkage to side chain modulates redox activity & mitochondrial targeting |
Applications in Antimalarial and Anticancer Drug Discovery:In antimalarial research, 8-Chloroquinolin-4-amine-based hybrids address chloroquine resistance primarily mediated by PfCRT (Chloroquine Resistance Transporter) mutations. The 8-chloro group sterically hinders the mutated transporter's ability to efflux the drug from the parasite's digestive vacuole. Simultaneously, the modified side chains at N4 maintain the ability to inhibit hemozoin formation—a critical mechanism of action [2] [4]. This dual advantage underpins the high potency of derivatives against resistant strains.
In oncology, the scaffold's ability to accumulate in acidic compartments (lysosomes) and potentially intercalate DNA or inhibit kinases makes it valuable. Derivatives like N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine exhibit pronounced cytotoxicity against aggressive breast cancer lines (MDA-MB468 and MCF-7), outperforming classical agents like chloroquine and amodiaquine. The mechanism often involves lysosomal deacidification, inhibition of autophagy (a cancer cell survival pathway), or induction of oxidative stress, potentially linked to the redox activity modulated by the 8-chloro group [3] [5].
Furthermore, the scaffold's modularity facilitates molecular hybridization strategies—fusing it with other pharmacophores (e.g., triazines, pyrazolines, or adamantane) to generate dual-targeting agents. This approach is actively explored for leishmaniasis, where hybrids target both parasite enzymes (e.g., trypanothione reductase) and host immune modulation [4] [5]. The 8-Chloroquinolin-4-amine core thus remains a vital starting point for rational drug design across multiple therapeutic areas.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: